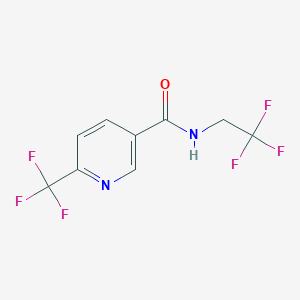
N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a trifluoromethyl group attached to the pyridine ring and a trifluoroethyl group attached to a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the trifluoroethyl group to the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative trifluoromethyl group, and the polar carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxamide group. The pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the carboxamide group could contribute to its polarity .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Complex Formation
- Pyridine carboxamide derivatives have been utilized in the synthesis of lanthanide podates, demonstrating their ability to organize unsymmetrical tridentate binding units around a protonated covalent tripod. This structural arrangement facilitates the complexation with lanthanide metal ions, leading to stable nine-coordinate podates, showcasing the compound's potential in designing materials with predetermined structural and electronic properties (Renaud et al., 1999).
Anion Recognition and Binding
- Dicationic derivatives of pyridine-2,6-dicarboxamide have shown strong binding to anions and neutral guests, highlighting the compound's utility in anion recognition. This property is attributed to the rigid preorganized structure of the receptors and the high acidity of NH and CH groups, along with the electrostatic charge effect, indicating potential applications in sensor technologies and anion targeting (Dorazco‐González et al., 2010).
Modification and Functionalization
- Studies on pyridine-3-carboxamide (nicotinamide) have explored its reactivity with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This demonstrates the compound's versatility in undergoing radical substitution reactions, which could be relevant for chemical synthesis and modification processes (Tada & Yokoi, 1989).
Luminescence Properties
- Research into europium(III) and terbium(III) complexes with pyridine-2,6-dicarboxamide revealed efficient ligand-sensitized luminescence. Such complexes demonstrate the potential of pyridine carboxamide derivatives in the development of materials for optoelectronic applications, showcasing their relevance in the design of luminescent compounds (Tanase et al., 2007).
Zukünftige Richtungen
The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPZXJDKZYUUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)


![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
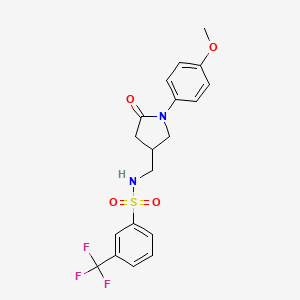
![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)
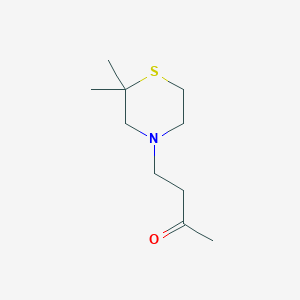
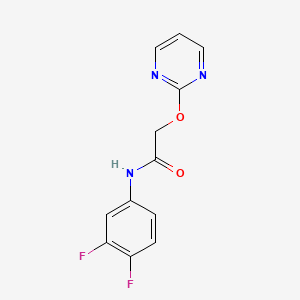
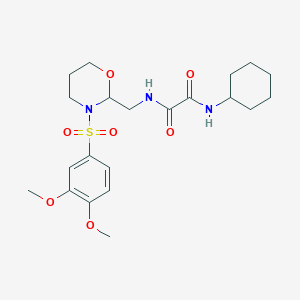
![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)

![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)
![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)